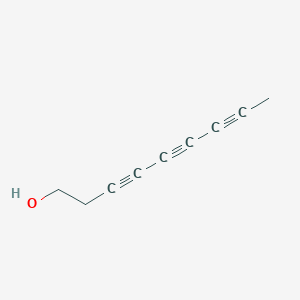
Nona-3,5,7-triyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-3,5,7-triyn-1-OL is a chemical compound with the molecular formula C₉H₈O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to a nine-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-3,5,7-triyn-1-OL can be synthesized through various chemical methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylene alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide (CuBr), triethylamine (Et₃N), and potassium carbonate (K₂CO₃). This reaction typically occurs at temperatures between 55-60°C in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-3,5,7-triyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nona-3,5,7-triyn-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Nona-3,5,7-triyn-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple triple bonds and a hydroxyl group allows it to participate in diverse chemical reactions, influencing its activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,7-Octatriyn-1-ol: Similar in structure but with one less carbon atom.
Nona-3,4-diene-6,8-diyn-1-ol: Contains both double and triple bonds, offering different reactivity.
Uniqueness
Nona-3,5,7-triyn-1-OL is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
54542-18-6 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
nona-3,5,7-triyn-1-ol |
InChI |
InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3 |
InChI-Schlüssel |
OMYDFQNJZABHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
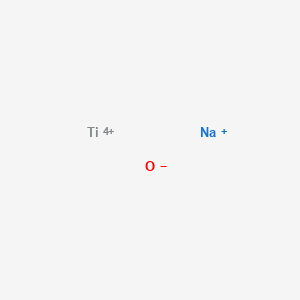
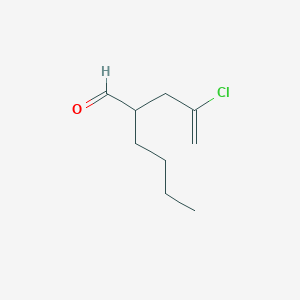
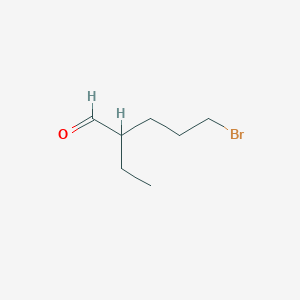
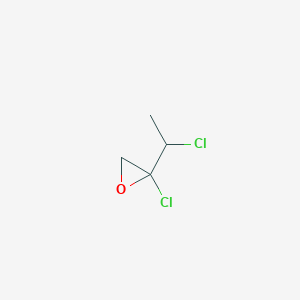
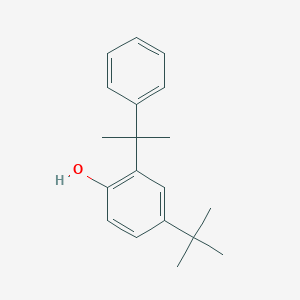
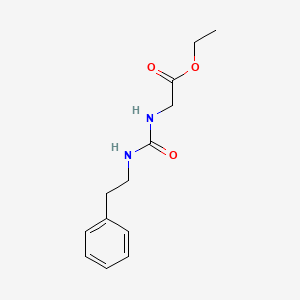
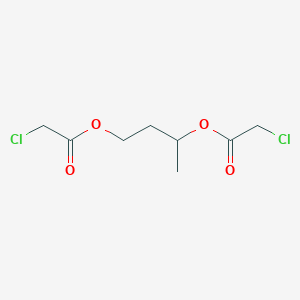
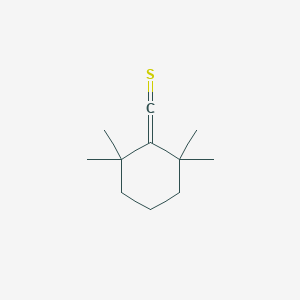

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
